molecular formula C8H7N3O B1343786 1H-indazole-5-carboxamide CAS No. 478829-34-4

1H-indazole-5-carboxamide

Cat. No. B1343786
M. Wt: 161.16 g/mol
InChI Key: HEEKRIQAHZLSAV-UHFFFAOYSA-N
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Description

1H-indazole-5-carboxamide is a compound that has been used in the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .


Synthesis Analysis

The synthesis of 1H-indazoles has been achieved through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives .


Molecular Structure Analysis

The molecular structure of 1H-indazole-5-carboxamide consists of a benzene ring fused to a pyrazole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Synthesis of Indazoles

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Anti-inflammatory Agents

Indazoles have been used as anti-inflammatory agents . For example, 2,3-disubstituted tetrahydro-2H-indazoles have been synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . One compound, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, showed high anti-inflammatory activity along with minimal ulcerogenic potential .

Antimicrobial Agents

Indazoles have also been used as antimicrobial agents . The specific methods of application and experimental procedures would depend on the specific microbial target and the context of the study.

Anti-cancer Agents

Indazole-containing compounds, including 1H-indazole-5-carboxamide, have been used as anti-cancer agents . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

PAK1 Inhibitors

1H-indazole-3-carboxamide derivatives have been designed and synthesized as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is recognized as a promising target for anti-cancer drug discovery .

Antiarrhythmic Agents

Indazole derivatives have shown potential as antiarrhythmic agents . The specific methods of application and experimental procedures would depend on the specific arrhythmic condition being treated and the context of the study.

Anti-HIV Agents

Indazole derivatives have also been used as anti-HIV agents . The specific methods of application and experimental procedures would depend on the specific HIV strain and the context of the study.

Safety And Hazards

1H-indazole-5-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, it is expected that research on 1H-indazole-5-carboxamide and related compounds will continue to be a significant area of interest in the future.

properties

IUPAC Name

1H-indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEKRIQAHZLSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620990
Record name 1H-Indazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-carboxamide

CAS RN

478829-34-4
Record name 1H-Indazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
NT Tzvetkov, HG Stammler, L Antonov - Journal of Molecular Structure, 2017 - Elsevier
The tautomeric properties of an N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide (NTZ-1006, 2) derivative, developed as highly potent, reversible and selective MAO-B inhibitor …
Number of citations: 6 www.sciencedirect.com
NT Tzvetkov, S Hinz, P Küppers… - Journal of Medicinal …, 2014 - ACS Publications
… We therefore considered N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide (15) as a new lead structure for further structural variations to explore the SARs of this new class of MAO-B …
Number of citations: 84 pubs.acs.org
NT Tzvetkov, HG Stammler, B Neumann… - European journal of …, 2017 - Elsevier
… and to confirm the accuracy of the docking experiments of indazole-5-carboxamide MAO inhibitors, the N-unsubstituted precursor N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (11…
Number of citations: 47 www.sciencedirect.com
NT Tzvetkov, HG Stammler, MG Georgieva… - European journal of …, 2019 - Elsevier
A comprehensive study was performed for the first time to compare two structurally related substance classes, namely indazole-5-carboxamides (11–16) and (indazole-5-yl)…
Number of citations: 11 www.sciencedirect.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 5 www.sciencedirect.com
J Althaus, T Hake, W Hanekamp… - Journal of Enzyme …, 2016 - Taylor & Francis
Indazole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues in position 1 were previously reported to be potent dual inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α) and fatty …
Number of citations: 8 www.tandfonline.com
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
TTK kinase was identified by in-house siRNA screen and pursued as a tractable, novel target for cancer treatment. A screening campaign and systematic optimization, supported by …
Number of citations: 37 www.sciencedirect.com
Y Liu, Y Lang, NK Patel, G Ng, R Laufer… - Journal of medicinal …, 2015 - ACS Publications
… Scheme 2 describes the synthesis of racemic and achiral 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide TTK inhibitors of Tables 2–5. Aromatic nucleophilic substitution of 1-…
Number of citations: 60 pubs.acs.org
HH Sayed, HAS Abbas, EMH Morsi… - Der Pharma …, 2011 - researchgate.net
… We report here the reactivity of 1H-indazole-5carboxamide 2, as Michael acceptors under different conditions, towards different Michael donors namely, hydrazine hydrate, …
Number of citations: 5 www.researchgate.net
Y Chu, H Cheng, Z Tian, J Zhao, G Li… - Chemical Biology & …, 2017 - Wiley Online Library
… Compound 1g was prepared from N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-5-carboxamide (2) (2.58 g, 10 mmol) and 2-chloro-5-nitropyridine (3) (1.59 g, 10 mmol) according to the …
Number of citations: 20 onlinelibrary.wiley.com

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